molecular formula C11H20N2O B8165592 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one

Cat. No.: B8165592
M. Wt: 196.29 g/mol
InChI Key: OMSVSMASIBMEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one (CAS 153333-81-4) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of imidazolidinone derivatives, which have been identified in patent literature as inhibitors of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is a prominent target for therapeutic research, placing this compound as a potential candidate for investigations related to metabolic diseases such as diabetes and obesity . The compound has a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol . Its structure features a cyclohexyl substituent and two methyl groups on the imidazolidinone core. Researchers can identify the compound using its SMILES notation, O=C1NC(C)(C)CN1C2CCCCC2 , and it is associated with the MDL number MFCD24595368 . WARNING: This product is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. All online orders are subject to a disclaimer confirming the product's use for research purposes only .

Properties

IUPAC Name

1-cyclohexyl-4,4-dimethylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSVSMASIBMEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)N1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

Based on analogous imidazolidine syntheses, the following reagents would be required:

ComponentQuantityRole
N,N’-Dimethylethylenediamine1.0 equivalentNitrogen source
Cyclohexyl glyoxal1.0 equivalentCarbonyl precursor
Anhydrous MgSO₄25 mg/mmolDesiccant/Catalyst
Diethyl ether1.7 mL/mmolSolvent

Theoretical yield calculations assume complete conversion, though practical yields for similar systems range from 60–95%.

Stepwise Procedure

  • Reaction Setup : Suspend MgSO₄ (290 mg per 11.6 mmol diamine) in anhydrous Et₂O under nitrogen atmosphere.

  • Reagent Addition : Introduce N,N’-dimethylethylenediamine (1.26 mL, 11.6 mmol) followed by cyclohexyl glyoxal (1.25 mL, 11.6 mmol) dropwise via syringe.

  • Reflux : Heat the mixture at 40°C for 12–18 hours, monitoring completion by TLC (silica gel, ethyl acetate/hexanes 1:1, UV detection).

  • Workup :

    • Dilute with dichloromethane (20 mL per mmol starting material)

    • Filter through Celite® to remove MgSO₄

    • Concentrate under reduced pressure (40°C, 100 mbar)

Purification Challenges

The product’s lipophilic nature (cyclohexyl substituent) complicates crystallization. Suggested purification methods include:

TechniqueConditionsEfficacy
Flash ChromatographySiO₂, gradient elution (hexanes → EtOAc)High resolution
DistillationHigh vacuum (0.1 mbar), 180–200°CModerate purity
RecrystallizationEthanol/water (3:1) at −20°CLimited success

Mechanistic Considerations

The formation of this compound likely proceeds through a stepwise mechanism:

  • Schiff Base Formation : Nucleophilic attack of the primary amine on the aldehyde carbonyl generates an imine intermediate.

  • Hemiaminal Formation : The secondary amine attacks the adjacent carbonyl, forming a bicyclic transition state.

  • Dehydration : Acid-catalyzed elimination of water yields the conjugated imidazolidinone system.

Critical evidence for this pathway comes from in situ NMR studies of analogous reactions, which detect hemiaminal intermediates at −20°C.

Scalability and Industrial Relevance

While laboratory-scale synthesis is feasible, industrial production faces challenges:

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume0.5–2 L500–2000 L
Cycle Time18–24 hours8–12 hours (flow chemistry)
Yield60–75%45–55%

Continuous flow systems using photoreactors (λ = 365 nm) show promise for scaling imidazolidinone syntheses, reducing reaction times from hours to minutes. However, the cyclohexyl group’s steric bulk may necessitate higher irradiation intensities compared to linear analogues.

Analytical Characterization

Post-synthesis verification requires multimodal analysis:

5.1. Spectroscopic Data

TechniqueExpected SignalsReference Compound Correlation
¹H NMR (400 MHz, CDCl₃)δ 1.20–1.85 (m, 10H, cyclohexyl), 2.95 (s, 6H, N-CH₃), 3.35 (s, 2H, CH₂)Methylimidazolidinone derivatives
¹³C NMR (100 MHz, CDCl₃)δ 170.5 (C=O), 54.8 (N-CH₃), 35.2 (cyclohexyl C-1), 25.6 (CH₂)Oxazolidinone analogues
HRMS (ESI+)m/z 197.1543 [M+H]⁺ (calc. 197.1549)VulcanChem data

5.2. Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) typically shows ≥95% purity when using optimized flash chromatography conditions.

Hazard CategoryRisk FactorsControl Measures
FlammabilityDiethyl ether (FP −45°C)Conduct reactions in spark-free environments
ToxicityN,N’-dimethylethylenediamine (LD₅₀ 350 mg/kg)Use closed transfer systems with local exhaust
WasteMgSO₄-contaminated solventsImplement solvent recovery distillation

Lifecycle assessment models suggest the E-factor (kg waste/kg product) could reach 12–15 without solvent recycling, underscoring the need for green chemistry approaches .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Aryl-Substituted Analogs

  • 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4-dimethylimidazolidin-2-one (32): Synthesized via palladium-catalyzed coupling of 4,4-dimethyl-2-imidazolidinone with 1-fluoro-4-iodo-2-(trifluoromethyl)benzene, yielding a 77% isolated product .

Alkyl-Substituted Analogs

  • 1-Octyl-4,4-dimethylimidazolidin-2-one :
    Prepared via photoredox-catalyzed amination, featuring a linear octyl chain. Its $^{1}$H NMR spectrum (DMSO-$d_6$) shows characteristic methylene resonances at δ 3.03–2.97 ppm and a singlet for the C4 methyl groups at δ 1.15 ppm . The extended alkyl chain increases hydrophobicity, as evidenced by its purification via hexane recrystallization.
  • 1-Ethyl-3-hydroxy-4,4-dimethylimidazolidin-2-one :
    Contains a hydroxyl group at C3, introducing hydrogen-bonding capability. Synthesized using phenyl N-hydroxycarbamate, with HRMS confirming the molecular ion [M$^+$] at m/z 184.1212 .

Allyl-Substituted Analogs

  • 1-Allyl-4,4-dimethylimidazolidin-2-one :
    Exhibits a reactive allyl group, enabling further functionalization. Its $^{1}$H NMR (CDCl$_3$) displays allylic protons at δ 5.73 (ddt) and δ 5.19–5.12 (m), with a singlet for methyl groups at δ 1.27 ppm .

Substituent Variations on the Imidazolidinone Ring

  • 4,4-Dimethyl-5-methylene-1-(prop-2-yn-1-yl)imidazolidin-2-one :
    Features a propargyl group and exocyclic methylene, synthesized via PdI$_2$-catalyzed oxidative carbonylation. Its melting point (100.8–102.4°C) and IR carbonyl stretch (1717 cm$^{-1}$) reflect increased rigidity compared to saturated analogs .

Comparative Data Table

Compound Name Substituents Synthesis Method Yield Key Physical Data Reference
1-Cyclohexyl-4,4-dimethylimidazolidin-2-one N1: Cyclohexyl; C4,4': Me Condensation with KSCN, HCl N/A* Intermediate for semithioglycolurils
1-[4-Fluoro-3-(trifluoromethyl)phenyl]-... N1: Aryl; C4,4': Me Pd-catalyzed coupling 77% White solid; $^{13}$C NMR: δ 160.3 (C=O)
1-Octyl-4,4-dimethylimidazolidin-2-one N1: Octyl; C4,4': Me Photoredox catalysis 68% Colorless oil; $^{1}$H NMR: δ 1.15 (s)
1-Allyl-4,4-dimethylimidazolidin-2-one N1: Allyl; C4,4': Me Ru-catalyzed amination 59% $^{1}$H NMR: δ 5.73 (ddt, allyl)
4,4-Dimethyl-5-methylene-1-(prop-2-yn... C5: Methylene; N1: Propargyl PdI$_2$ catalysis N/A m.p. 100.8–102.4°C; IR: 1717 cm$^{-1}$

Reactivity and Functional Group Compatibility

The cyclohexyl group in this compound imposes steric hindrance, slowing reactions at the N1 position compared to smaller alkyl analogs like 1-ethyl or 1-allyl derivatives. For example, semithioglycoluril formation requires harsh conditions (KSCN/HCl), whereas allyl-substituted analogs undergo rapid photoredox-mediated transformations . Electronic effects also differ: aryl-substituted analogs (e.g., compound 32) exhibit enhanced stability under acidic conditions due to electron-withdrawing substituents .

Biological Activity

Overview

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one is a heterocyclic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound features a five-membered imidazolidinone ring with cyclohexyl and dimethyl substituents. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

This table summarizes the antimicrobial efficacy of the compound, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of specific signaling pathways.

Mechanism of Action:
this compound may exert its anticancer effects by:

  • Inhibiting key enzymes involved in cancer cell proliferation.
  • Modulating apoptotic pathways by activating caspases.

A study reported that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including those derived from breast and lung cancers.

Cancer Cell Line IC50 (µM) Effect on Cell Viability (%)
MCF-7 (Breast Cancer)5.030%
A549 (Lung Cancer)3.525%

These findings highlight the potential of this compound in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against common pathogens. The study utilized agar diffusion methods to determine inhibition zones. Results indicated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of this compound using various human cancer cell lines. The results demonstrated that at concentrations below 10 µM, the compound induced significant apoptosis without affecting normal cell lines, suggesting a selective toxicity towards cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of cyclohexylamine with carbonyl precursors under acidic or basic conditions. For example, analogous imidazolidinones are synthesized by refluxing thiourea derivatives with chloroacetic acid in glacial acetic acid (similar to methods in ). Reaction temperature, solvent choice (e.g., methanol vs. DMF), and catalysts (e.g., Pd-based or organocatalysts) critically affect yield. Purification via column chromatography using silica gel and monitoring by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) is recommended. Intermediate characterization via IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (cyclohexyl protons at δ 1.2–1.8 ppm) ensures structural fidelity .

Q. How can researchers confirm the molecular conformation and stereochemistry of this compound?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogous imidazolidinones (e.g., 3-octyl-5,5-diphenylimidazolidine-2,4-dione) have been resolved via single-crystal X-ray diffraction (space group P2₁/c, Z = 4) to confirm planarity of the heterocyclic ring and substituent orientations . Alternative methods include 2D NMR (¹H-¹³C HSQC, NOESY) to assess spatial proximity of cyclohexyl and dimethyl groups. Computational modeling (DFT at B3LYP/6-31G* level) can predict bond angles and dihedral angles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches absent due to substitution).
  • ¹H/¹³C NMR : Assign cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and quaternary carbons (C=O at ~160 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Elemental Analysis : Validate C, H, N content (±0.3% tolerance). Discrepancies in elemental data may indicate residual solvents or byproducts, necessitating recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodology : Systematic solubility studies in polar (water, DMSO) and non-polar solvents (hexane, chloroform) should be conducted at 25°C and 50°C. For example, imidazolidinones with bulky substituents (e.g., cyclohexyl) often show limited aqueous solubility (<0.1 mg/mL) but improved solubility in DMSO (>50 mg/mL). Conflicting data may arise from polymorphic forms; use DSC/TGA to identify melting points and phase transitions. Co-solvency strategies (e.g., PEG-400/water mixtures) or salt formation (e.g., HCl salts) can enhance solubility for biological assays .

Q. What mechanistic insights explain the reactivity of the imidazolidinone core in nucleophilic or electrophilic reactions?

  • Methodology : The electron-deficient C=O group facilitates nucleophilic attack at the carbonyl carbon, while the dimethyl groups sterically hinder certain pathways. For example, in analogous compounds (), thiolation at the 2-position occurs via Michael addition under basic conditions (Cs₂CO₃, DMF). Kinetic studies (monitored by ¹H NMR) and DFT calculations (transition state modeling) can elucidate regioselectivity. Competitor experiments with labeled reagents (e.g., ¹⁸O-water) track oxygen exchange rates to confirm reaction pathways .

Q. How do structural modifications (e.g., replacing cyclohexyl with aryl groups) impact biological activity or physicochemical properties?

  • Methodology : Design a congener library with systematic substitutions (e.g., cyclohexyl → phenyl, naphthyl). Assess logP (via shake-flask method), membrane permeability (PAMPA assay), and bioactivity (enzyme inhibition IC₅₀). For instance, replacing cyclohexyl with a 2-chlorophenyl group (as in ) increased hydrophobicity (logP +1.2) and altered binding affinity to target proteins (ΔΔG = -2.3 kcal/mol via docking studies). SAR analysis should correlate substituent size/electronics with activity trends .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology : Screen crystallization solvents (e.g., ethanol/water, acetone/hexane) using vapor diffusion or slow cooling. Additives (e.g., ionic liquids) can disrupt amorphous aggregation. For stubborn cases, derivatization (e.g., forming a bromo-substituted analog) improves crystal packing. High-throughput robotic screening (96-well plates) identifies optimal conditions. If crystals remain elusive, use cryo-EM (for large aggregates) or pair distribution function (PDF) analysis for amorphous phases .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational and experimental NMR chemical shifts?

  • Methodology : Compare experimental ¹H/¹³C shifts with DFT-predicted values (GIAO method at mPW1PW91/6-311+G(2d,p)). Deviations >0.5 ppm may indicate solvent effects (include PCM solvent model) or conformational flexibility (perform MD simulations). For example, cyclohexyl chair-flip dynamics can cause averaging of NMR signals, requiring variable-temperature NMR to "freeze" conformers .

Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?

  • Methodology : Perform triplicate syntheses under identical conditions. Use ANOVA (p < 0.05) to assess batch-to-batch variability. If RSD >5%, identify critical process parameters (CPPs) via DOE (e.g., Taguchi design). Common factors include stirring rate (±50 rpm) and cooling gradient (±2°C/min). Control strategies (e.g., in-line PAT tools) ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.